Product packaging for methyl 6-hydroxy-1H-indole-5-carboxylate(Cat. No.:)

methyl 6-hydroxy-1H-indole-5-carboxylate

Cat. No.: B13662011
M. Wt: 191.18 g/mol
InChI Key: CMZMQZPYEKQHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 6-hydroxy-1H-indole-5-carboxylate is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. Its molecular framework, featuring both a hydroxy substitution and a carboxylate ester on the indole scaffold, makes it a valuable synthon for generating novel bioactive compounds. Indole derivatives are extensively investigated for their wide-ranging biological activities, including potential applications in oncology, virology, and neurology . Researchers utilize this and related hydroxyindole carboxylates as critical building blocks in structure-guided, fragment-based approaches to develop potent and selective enzyme inhibitors . The compound serves as a core structure for exploring interactions with various biological targets. For instance, hydroxyindole carboxylic acid-based scaffolds have been identified as potent and selective inhibitors of the oncogenic protein tyrosine phosphatase SHP2, a key target in leukemia and solid tumors . Furthermore, indole derivatives are widely studied for their cytotoxic effects against cancer cell lines, such as breast cancer MCF-7 cells, while showing lower toxicity to normal cells, highlighting their potential in anticancer research . The ester functional group in this molecule offers a versatile handle for further synthetic modification, allowing medicinal chemists to fine-tune the properties of resulting compounds for improved potency, selectivity, and pharmacokinetic profiles. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B13662011 methyl 6-hydroxy-1H-indole-5-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 6-hydroxy-1H-indole-5-carboxylate

InChI

InChI=1S/C10H9NO3/c1-14-10(13)7-4-6-2-3-11-8(6)5-9(7)12/h2-5,11-12H,1H3

InChI Key

CMZMQZPYEKQHOY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1)C=CN2)O

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for Methyl 6 Hydroxy 1h Indole 5 Carboxylate and Its Derivatives

Classical and Established Synthetic Routes to the Indole (B1671886) Core Relevant to Methyl 6-Hydroxy-1H-Indole-5-Carboxylate

The construction of the indole ring system has been a subject of intense research for over a century, leading to the development of several named reactions that are now considered classical methods. These routes often involve the formation of the pyrrole (B145914) ring onto a pre-existing benzene (B151609) derivative.

Fischer Indole Synthesis and its Adaptations for Indole Carboxylate Precursors

First reported in 1883 by Emil Fischer, the Fischer indole synthesis remains one of the most widely utilized methods for indole ring formation. researchgate.netwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgnrochemistry.comwikipedia.org The general mechanism proceeds through a doi.orgdoi.org-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone, followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgwikipedia.org

The versatility of the Fischer synthesis allows for the preparation of a wide range of substituted indoles. researchgate.netorganic-chemistry.org For the synthesis of precursors to this compound, a suitably substituted phenylhydrazine (B124118) and a carbonyl compound bearing a carboxylate or a precursor group are required. For instance, the reaction of a (4-hydroxy-3-methoxycarbonyl)phenylhydrazine with a suitable ketone or aldehyde under acidic conditions could theoretically lead to the desired indole-5-carboxylate skeleton. The regioselectivity of the cyclization with unsymmetrical ketones can be influenced by the nature of the acid catalyst, the substituents on the hydrazine, and steric effects. researchgate.netorganic-chemistry.org

While the classical Fischer indole synthesis often requires harsh acidic conditions and high temperatures, modern modifications have been developed. wikipedia.org For example, the Buchwald modification allows for the palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate under milder conditions. wikipedia.org

Table 1: Key Features of the Fischer Indole Synthesis
FeatureDescription
Reactants Arylhydrazine and an aldehyde or ketone. wikipedia.org
Conditions Acidic (Brønsted or Lewis acids). wikipedia.org
Mechanism Involves a doi.orgdoi.org-sigmatropic rearrangement. wikipedia.org
Advantages High versatility for substituted indoles. researchgate.netorganic-chemistry.org
Limitations Can have regioselectivity issues with unsymmetrical ketones. researchgate.netorganic-chemistry.org

Bartoli Indole Synthesis and Related Approaches for Indole-5-Carboxylate Generation

The Bartoli indole synthesis is a valuable method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. researchgate.net The reaction is particularly useful as it provides access to indole substitution patterns that are often difficult to achieve with other classical methods. The mechanism involves the addition of the vinyl Grignard reagent to the nitro group, followed by a doi.orgdoi.org-sigmatropic rearrangement and subsequent cyclization. A key requirement for the success of the Bartoli synthesis is the presence of a substituent at the ortho position of the nitroarene, which is believed to facilitate the sigmatropic rearrangement through steric effects. researchgate.net

For the generation of an indole-5-carboxylate, a starting material such as methyl 3-nitro-4-(ortho-substituent)benzoate could be envisioned. The reaction with a vinyl Grignard reagent would then lead to the formation of the corresponding 7-substituted-indole-5-carboxylate. The ortho-substituent can be a transient group that is later removed if a 7-unsubstituted indole is desired. The flexibility of the Bartoli reaction is significant, as it can be extended to heteroaromatic nitro derivatives and can be performed on a solid support.

Madelung Synthesis and Pinner Annulation Strategies in Indole Construction

The Madelung synthesis, first reported in 1912, is a base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine at high temperatures to produce an indole. This method is particularly useful for the synthesis of 2-alkynylindoles, which are not readily accessible through electrophilic aromatic substitution. The reaction proceeds through the formation of a benzylic carbanion, which then attacks the amide carbonyl group to initiate the cyclization.

To apply this to the synthesis of a precursor for this compound, one would require a starting material like N-acetyl-2-methyl-4-hydroxy-5-(methoxycarbonyl)aniline. The strong base would deprotonate the methyl group adjacent to the amide, leading to the cyclization and formation of the indole ring. While the original Madelung synthesis required very high temperatures (200-400 °C) and strong bases like sodium or potassium ethoxide, modern variations have been developed that proceed under milder conditions. For instance, the use of n-butyllithium can allow the reaction to be carried out at much lower temperatures.

The Pinner reaction, on the other hand, is not a direct method for indole ring formation or "annulation". It involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. These Pinner salts are reactive intermediates that can be further converted into esters, orthoesters, or amidines upon reaction with water, excess alcohol, or amines, respectively. While not a cyclization method for the indole core itself, the Pinner reaction could be employed to synthesize precursor molecules containing the necessary functional groups for a subsequent indole synthesis. For example, a nitrile-containing aromatic compound could be converted to an ester via the Pinner reaction, which could then be incorporated into a substrate for another indole synthesis method.

Nenitzescu Indole Synthesis for Hydroxyindole Derivatives

The Nenitzescu indole synthesis is a highly relevant classical method for the direct synthesis of 5-hydroxyindole (B134679) derivatives. The reaction, discovered by Costin Nenițescu in 1929, involves the condensation of a benzoquinone with a β-aminocrotonic ester. The mechanism is believed to proceed through a Michael addition of the enamine to the benzoquinone, followed by a cyclization and elimination sequence to form the 5-hydroxyindole core.

This method is particularly well-suited for the synthesis of precursors to this compound. For example, a substituted benzoquinone could react with methyl 3-aminocrotonate to yield a 5-hydroxyindole-3-carboxylate derivative. The substitution pattern on the final indole product is dependent on the substituents present on the starting benzoquinone. While the Nenitzescu reaction has been historically plagued by low yields, its operational simplicity and the ready availability of starting materials have made it a useful tool, especially for the large-scale synthesis of certain hydroxyindole building blocks. It is also known that the Nenitzescu reaction can sometimes lead to the formation of 6-hydroxyindoles and 5-hydroxybenzofurans as side products.

Table 2: Comparison of Classical Indole Syntheses Relevant to this compound
Synthesis MethodKey ReactantsKey Intermediate/MechanismPrimary Product TypeRelevance to Target Molecule
Fischer Arylhydrazine, Aldehyde/KetoneEnehydrazine, doi.orgdoi.org-Sigmatropic Rearrangement wikipedia.orgSubstituted IndolesSynthesis of indole carboxylate precursors.
Bartoli o-Substituted Nitroarene, Vinyl Grignard doi.orgdoi.org-Sigmatropic Rearrangement7-Substituted IndolesGeneration of indole-5-carboxylate derivatives.
Madelung N-acyl-o-toluidineBenzylic Carbanion Cyclization2-Substituted IndolesConstruction of the indole core from functionalized anilines.
Nenitzescu Benzoquinone, EnamineMichael Addition, Cyclization5-HydroxyindolesDirect synthesis of the key hydroxyindole scaffold.

Modern and Sustainable Synthetic Approaches for this compound

In recent years, the development of more efficient, sustainable, and atom-economical methods for indole synthesis has been a major focus of research. Transition metal-catalyzed reactions have emerged as powerful tools for the construction of the indole nucleus under milder conditions and with greater functional group tolerance compared to many classical methods.

Transition Metal-Catalyzed Indole Annulation Reactions (e.g., Palladium, Copper, Rhodium catalysis)

Transition metal-catalyzed reactions have revolutionized the synthesis of indoles by enabling the formation of C-C and C-N bonds through novel mechanistic pathways, often involving C-H activation.

Palladium Catalysis: Palladium catalysts are widely used in a variety of indole syntheses. The Larock indole synthesis, for example, is a palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. This method is highly versatile and allows for the synthesis of a wide range of substituted indoles. Palladium-catalyzed annulation reactions can also proceed through sequential C-H activation of C(sp2)-H and C(sp3)-H bonds, offering a rapid increase in molecular complexity. Furthermore, palladium-catalyzed reductive cyclization of β-nitrostyrenes has been developed as a route to indoles. For the synthesis of this compound, a suitably substituted o-iodoaniline could be coupled with an alkyne bearing a carboxylate group or its precursor.

Copper Catalysis: Copper is a more abundant and less expensive metal than palladium, making copper-catalyzed reactions an attractive and sustainable alternative. Copper-catalyzed methods for indole synthesis often involve tandem reactions. For instance, a one-pot tandem copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling process can be used to synthesize multisubstituted indoles from aryl iodides and enamines. doi.org This approach offers good to excellent yields and tolerates a variety of functional groups. doi.org Another copper-catalyzed approach involves the sequential Chan-Lam N-arylation and cross-dehydrogenative coupling reactions to produce indole-3-carboxylic esters.

Rhodium Catalysis: Rhodium catalysts have also proven to be extremely useful in indole synthesis due to their ability to catalyze a range of transformations with unique selectivity. Rhodium(III)-catalyzed reactions of N-alkyl anilines with internal alkynes at room temperature have been developed, utilizing an in situ generated N-nitroso group as a transient oxidizing directing group. Rhodium-catalyzed oxidative coupling of acetanilides and internal alkynes also provides a route to highly functionalized indoles. These methods, which often proceed under mild conditions, are valuable for the synthesis of complex indole structures.

Table 3: Overview of Transition Metal-Catalyzed Indole Syntheses
Metal CatalystGeneral Reaction TypeKey Features
Palladium Annulation of o-haloanilines with alkynes/ketones.High versatility, can proceed via C-H activation.
Copper Tandem Ullmann-type C-N formation and CDC. doi.orgMore sustainable, good functional group tolerance. doi.org
Rhodium Oxidative coupling of anilines with alkynes.Mild reaction conditions, unique selectivity.

Organocatalytic Methodologies for Indole Carboxylate Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts and offering unique reactivity and selectivity. In the context of indole carboxylate synthesis, organocatalytic approaches have been particularly successful in the enantioselective functionalization of the indole core.

One prominent strategy involves the organocatalytic Friedel-Crafts alkylation of indoles. This reaction, when applied to precursors of indole carboxylates or to the indole carboxylate scaffold itself, allows for the introduction of various substituents at the C3 position with high enantioselectivity. For instance, chiral phosphoric acids have been demonstrated to be effective catalysts for the reaction of indoles with a variety of electrophiles. These catalysts activate the electrophile through hydrogen bonding, facilitating a highly enantioselective attack by the nucleophilic indole.

A study on the organocatalytic Friedel-Crafts reaction of indoles with 5-hydroxyfuran-2(5H)-one, catalyzed by a chiral phosphoric acid, demonstrated the efficient synthesis of chiral γ-lactones. acs.org While not directly yielding a carboxylate, the lactone moiety can be considered a precursor or a related functional group. The reaction proceeded with high yields and enantiomeric ratios, showcasing the potential of this methodology for constructing complex chiral molecules based on the indole framework. acs.org The versatility of this approach is highlighted by its tolerance of various substituents on the indole ring, including both electron-donating and electron-withdrawing groups. acs.org

The development of organocatalytic methods for the synthesis of indole derivatives is a rapidly evolving field. These methodologies offer a more sustainable and often more selective alternative to traditional synthetic routes, contributing to the advancement of complex molecule synthesis.

Green Chemistry Principles in the Synthesis of Indole Derivatives (e.g., solvent-free, atom economy)

The principles of green chemistry are increasingly being integrated into the synthesis of indole derivatives to minimize environmental impact and enhance sustainability. Key principles such as atom economy, the use of safer solvents, and energy efficiency are central to these efforts.

Atom Economy: The concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a critical consideration in the synthesis of indole derivatives. beilstein-journals.org Traditional multi-step syntheses often generate significant amounts of waste in the form of byproducts and spent reagents. Modern synthetic strategies, such as catalytic C-H activation and cycloaddition reactions, are being developed to improve atom economy by reducing the number of synthetic steps and the need for protecting groups.

Solvent-Free and Aqueous Conditions: A significant focus in green indole synthesis is the reduction or elimination of volatile organic solvents (VOCs). Solvent-free reaction conditions, often facilitated by microwave irradiation or ball milling, can lead to faster reaction times, higher yields, and simplified purification procedures. beilstein-journals.org For example, the synthesis of bis(indolyl)methanes has been successfully achieved under solvent-free conditions using various catalysts. beilstein-journals.org

Furthermore, the use of water as a reaction solvent is a highly attractive green alternative. Recent research has demonstrated the feasibility of conducting Friedel-Crafts reactions between aldehydes and indoles in water, utilizing specific catalysts that are effective in aqueous media. beilstein-journals.org This approach not only reduces the reliance on hazardous organic solvents but can also enhance reaction rates and selectivity due to hydrophobic effects.

The following table summarizes some green chemistry approaches in the synthesis of indole derivatives:

Green Chemistry PrincipleApplication in Indole SynthesisBenefits
Atom Economy Catalytic C-H functionalization, cycloaddition reactionsReduced waste, fewer synthetic steps
Safer Solvents Use of water as a solvent, solvent-free conditionsReduced toxicity and environmental impact, simplified work-up
Catalysis Use of recyclable nanocatalysts and organocatalystsMilder reaction conditions, reduced waste, catalyst reusability

Flow Chemistry and Microreactor Technologies for Scalable Production of Indoles

Flow chemistry and microreactor technologies have revolutionized the landscape of chemical synthesis, offering significant advantages over traditional batch processes, particularly for the scalable production of indoles and their derivatives. mdpi.comnih.gov These technologies enable precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, making them highly suitable for industrial applications. mdpi.com

The inherent advantages of flow chemistry, such as rapid reaction optimization, ease of scalability, and the ability to handle hazardous reagents and intermediates in a contained and controlled manner, have been successfully applied to various indole syntheses. mdpi.comnih.gov For instance, classic indole syntheses like the Fischer indole synthesis have been adapted to continuous flow conditions, leading to significantly reduced reaction times and increased productivity. mdpi.com

Microreactors, with their high surface-area-to-volume ratio, facilitate efficient mixing and heat exchange, allowing for reactions to be conducted under conditions that are often inaccessible in batch reactors. nih.gov This is particularly beneficial for highly exothermic or fast reactions, where precise temperature control is crucial to prevent side reactions and ensure product quality.

A key advantage of flow chemistry is the straightforward scalability. Once a process is optimized on a laboratory scale, it can be scaled up by either running the system for a longer duration or by "numbering-up," which involves using multiple microreactors in parallel. allfordrugs.com This approach avoids the often-complex and time-consuming re-optimization required when scaling up batch processes.

The table below highlights the key advantages of flow chemistry for indole synthesis:

FeatureAdvantage in Indole Synthesis
Precise Control Improved selectivity and yield, reduced byproducts
Enhanced Heat/Mass Transfer Enables use of highly exothermic or fast reactions safely
Improved Safety Small reaction volumes, containment of hazardous materials
Scalability Straightforward scale-up by continuous operation or numbering-up
Process Intensification Reduced reaction times, higher productivity

Electrocatalytic and Dehydrogenative Cyclization Approaches

Electrosynthesis is increasingly recognized as a sustainable and powerful tool in modern organic chemistry, offering a green alternative to conventional methods that often rely on stoichiometric oxidants or reductants. In the realm of indole synthesis, electrocatalytic and dehydrogenative cyclization approaches have emerged as innovative strategies for the construction of the indole nucleus.

An exemplary application of this technology is the electrochemical labeling of hydroxyindoles. nih.govnih.gov This method utilizes an electrochemical setup to promote the coupling reaction between 5-hydroxytryptophan (B29612) (5HTP) and aromatic amines. nih.gov The process involves the direct oxidation of the 5HTP residue, which then reacts with the amine to form a stable conjugate. nih.gov This technique showcases the potential of electrochemistry for the selective functionalization of complex biomolecules containing the hydroxyindole moiety under mild conditions. nih.govnih.gov

Dehydrogenative cyclization, often coupled with electrocatalysis, provides a direct route to indoles from readily available precursors, such as anilines and alkynes or alkenes. These reactions proceed via the formation of C-N and C-C bonds through the removal of hydrogen, with electricity serving as the "traceless" oxidant. This approach avoids the generation of stoichiometric waste associated with traditional oxidizing agents, aligning with the principles of green chemistry.

The advantages of electrocatalytic methods in indole synthesis include:

Mild Reaction Conditions: Electrochemical reactions can often be carried out at room temperature and pressure, preserving sensitive functional groups.

High Selectivity: By fine-tuning the electrode potential and other reaction parameters, high levels of chemo-, regio-, and stereoselectivity can be achieved.

Sustainability: The use of electricity as a clean reagent minimizes waste generation.

Scalability: Electrochemical flow reactors offer a means for the continuous and scalable production of indoles.

While the direct electrocatalytic synthesis of this compound has not been extensively reported, the principles demonstrated in the synthesis of related indole derivatives and the functionalization of hydroxyindoles suggest that this is a promising avenue for future research.

Regioselective Functionalization and Derivatization Strategies for this compound

The regioselective functionalization of the indole core is a cornerstone of indole chemistry, enabling the synthesis of a diverse array of derivatives with tailored properties. For a polysubstituted indole such as this compound, the presence of multiple reactive sites presents both a challenge and an opportunity for selective derivatization.

Selective Alkylation and Acylation at Indole Nitrogen (N-Substitution) and Hydroxyl/Carboxylate Oxygen Centers

The selective alkylation and acylation of this compound at its various nucleophilic centers—the indole nitrogen, the phenolic hydroxyl group, and the carboxylate oxygen—is a critical aspect of its derivatization. The differential reactivity of these sites allows for controlled functionalization under specific reaction conditions.

N-Alkylation and N-Acylation: The indole nitrogen is generally the most nucleophilic site and can be selectively alkylated or acylated under basic conditions. The choice of base and electrophile is crucial for achieving high selectivity. For N-alkylation, reagents such as alkyl halides or sulfates are commonly used in the presence of a base like sodium hydride or potassium carbonate. Chemoselective N-alkylation of indoles in aqueous microdroplets has also been reported as a novel method that can favor N-alkylation over the typically preferred C3-alkylation in bulk reactions. nih.govsci-hub.box N-acylation can be achieved using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.

O-Alkylation and O-Acylation of the Hydroxyl Group: The phenolic hydroxyl group at the C6 position is also a nucleophilic center, and its selective functionalization in the presence of the indole nitrogen can be challenging. However, by carefully selecting the reaction conditions, selective O-alkylation and O-acylation can be achieved. For instance, O-alkylation can be performed using Williamson ether synthesis conditions, though protection of the indole nitrogen may be necessary to prevent competing N-alkylation.

Chemoselective O-acylation of hydroxy-functionalized compounds can be accomplished under acidic conditions. nih.govnih.gov Direct acylation of unprotected hydroxyamino acids with acyl halides or anhydrides in the presence of a strong acid has been shown to afford the corresponding side-chain esters in a single step. nih.govnih.gov This principle can be extended to the selective O-acylation of the hydroxyl group of this compound.

Functionalization of the Carboxylate Group: The methyl ester at the C5 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, esters, or acid chlorides. Alternatively, the ester can undergo transesterification with other alcohols under acidic or basic catalysis.

The table below summarizes the general strategies for the selective functionalization of this compound:

Functional GroupReaction TypeReagents and Conditions
Indole Nitrogen N-AlkylationAlkyl halide, NaH or K2CO3
N-AcylationAcyl chloride/anhydride, pyridine or Et3N
Hydroxyl Group O-AlkylationAlkyl halide, base (N-protection may be needed)
O-AcylationAcyl halide/anhydride, strong acid
Carboxylate Group HydrolysisLiOH, NaOH, or KOH
AmidationAmine, coupling agent (after hydrolysis)
TransesterificationAlcohol, acid or base catalyst

Directed Ortho-Metalation and Halogenation Studies on the Indole Core

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgwikipedia.orgorganic-chemistry.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, thereby generating a reactive organometallic intermediate that can be trapped with various electrophiles. baranlab.orgwikipedia.org

In the context of this compound, the hydroxyl and carboxylate groups, or derivatives thereof, can potentially serve as DMGs. The hydroxyl group, after conversion to a more effective DMG such as a carbamate (B1207046) or a methoxymethyl (MOM) ether, can direct metalation to the C7 position. Similarly, the carboxylate group, or a transformed amide functionality, can direct metalation to the C4 position. The choice of the directing group and the reaction conditions are critical for achieving the desired regioselectivity.

The relative directing ability of different functional groups has been studied extensively, and a general hierarchy has been established. harvard.edu This knowledge is crucial for predicting and controlling the outcome of DoM reactions on polysubstituted indoles.

Halogenation: Regioselective halogenation of the indole core is another important functionalization strategy. The electronic properties of the indole ring generally favor electrophilic substitution at the C3 position. However, by employing specific reagents and conditions, halogenation can be directed to other positions on the indole nucleus.

For instance, the regioselective dibromination of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid has been shown to yield methyl 5,6-dibromoindole-3-carboxylate. rsc.org This indicates that the electron-withdrawing nature of the carboxylate group deactivates the pyrrole ring towards electrophilic attack, allowing for substitution on the benzene ring. While this example is for a different isomer, it highlights the principle of controlling halogenation regioselectivity through the electronic influence of existing substituents.

For this compound, the activating effect of the hydroxyl group and the deactivating effect of the carboxylate group would influence the regioselectivity of halogenation. It is anticipated that electrophilic halogenation would occur at positions activated by the hydroxyl group, such as C7 and C5 (if the carboxylate were not present). The interplay of these electronic effects would determine the final regiochemical outcome.

The following table outlines potential regioselective functionalization strategies for the indole core of this compound:

StrategyDirecting/Influencing GroupTarget PositionPotential Electrophiles
Directed Ortho-Metalation O-Carbamate (from OH)C7Alkyl halides, CO2, silyl (B83357) chlorides
Amide (from COOH)C4Alkyl halides, CO2, silyl chlorides
Electrophilic Halogenation OH (activating) / COOH (deactivating)C7 or other activated positionsBr2, NBS, I2, NIS

Carboxylate Group Transformations and Ester Modifications

The methyl ester at the C-5 position of the 6-hydroxy-1H-indole core is a versatile functional handle that can be readily converted into other key groups such as carboxylic acids, primary alcohols, and amides. These transformations are fundamental for the synthesis of diverse analogues with modified physicochemical properties and biological activities.

Saponification to Carboxylic Acid: The most fundamental transformation of the methyl ester is its hydrolysis, or saponification, to the corresponding carboxylic acid. This reaction is typically achieved under basic conditions, for instance, by treatment with alkali metal hydroxides like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a mixture of water and a miscible organic solvent such as methanol (B129727) or tetrahydrofuran (B95107) (THF). The resulting 6-hydroxy-1H-indole-5-carboxylic acid is a key precursor for further modifications, including amidation and other coupling reactions. nih.gov This carboxylic acid derivative is noted as a potential metabolite of the antidepressant vilazodone. nih.gov

Reduction to Primary Alcohol: The ester can be reduced to the primary alcohol, (6-hydroxy-1H-indol-5-yl)methanol. This transformation can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. Alternatively, milder and more chemoselective methods have been developed, including catalytic hydrosilylation. The use of a manganese carbonyl complex, [MnBr(CO)₅], with a hydrosilane such as phenylsilane (B129415) (PhSiH₃), provides an effective method for reducing carboxylic esters to alcohols under relatively mild conditions. nih.govacs.org Biocatalytic approaches, using whole-cell systems like the fungus Syncephalastrum racemosum, also offer an environmentally benign pathway for the reduction of carboxylic acids and their esters to primary alcohols in aqueous media. polimi.it

Conversion to Amides: Amide derivatives are frequently sought in drug discovery programs. The conversion of this compound to various amides can be achieved through several routes. One common method involves a two-step process: initial saponification to the carboxylic acid, followed by coupling with a desired amine in the presence of an activating agent. Standard coupling reagents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole), or uronium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). researchgate.net Direct conversion from the ester is also possible via aminolysis, though this often requires harsh conditions or specific catalysts, such as those based on nickel with N-heterocyclic carbene (NHC) ligands, to facilitate the reaction with less reactive amines. mdpi.com

Ester Modifications: Beyond hydrolysis, the methyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or base and involves reacting the methyl ester with a different alcohol, often in large excess to drive the equilibrium towards the desired product. This allows for the introduction of more complex or sterically hindered alkyl groups, which can modulate the lipophilicity and metabolic stability of the molecule.

Table 1: Summary of Carboxylate Group Transformations
TransformationStarting MaterialTypical Reagents and ConditionsProductReference
SaponificationThis compoundNaOH or LiOH in MeOH/H₂O6-Hydroxy-1H-indole-5-carboxylic acid nih.gov
ReductionThis compound1. LiAlH₄ in THF; 2. H₂O workup or [MnBr(CO)₅], PhSiH₃ in 2-MTHF(6-Hydroxy-1H-indol-5-yl)methanol nih.govacs.org
Amidation (via acid)6-Hydroxy-1H-indole-5-carboxylic acidAmine (R-NH₂), EDC/HOBt or HBTU/DIPEA in DMF or CH₂Cl₂6-Hydroxy-N-alkyl-1H-indole-5-carboxamide researchgate.net
TransesterificationThis compoundR-OH, cat. H₂SO₄ or NaOR, heatAlkyl 6-hydroxy-1H-indole-5-carboxylateGeneral Principle

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods to synthesize chiral analogues of the title compound is of significant interest for creating new chemical entities with specific three-dimensional orientations, which is often critical for biological activity. The synthesis of such analogues typically involves the introduction of one or more stereocenters on the indole scaffold or its substituents. While specific examples for this compound are not extensively documented, general strategies in asymmetric indole synthesis can be applied.

Asymmetric Hydrogenation to Chiral Indolines: One powerful strategy involves the asymmetric hydrogenation of a suitably substituted indole precursor to generate a chiral indoline (B122111). For example, an indole bearing a substituent at the C2 or C3 position can be hydrogenated using a chiral transition-metal catalyst, such as one based on palladium or rhodium with a chiral phosphine (B1218219) ligand. dicp.ac.cnrsc.org This approach could be applied to a precursor of the target molecule to create analogues with chiral centers at the C2 and C3 positions of the reduced indole core. The reaction often proceeds with high enantioselectivity (up to 96% ee) and can be performed as part of a one-pot process starting from acyclic precursors. dicp.ac.cnrsc.org

Catalytic Asymmetric C-H Functionalization: Another advanced approach is the enantioselective functionalization of C-H bonds. Cobalt-catalyzed asymmetric C-H alkylation has emerged as a powerful tool for derivatizing indoles. nih.gov Using a catalytic system composed of a cobalt source and a chiral carboxylic acid (CCA), it is possible to introduce alkyl groups at the C2 position of the indole ring with high stereocontrol. This method could be adapted to synthesize analogues of this compound bearing a chiral alkyl substituent at the C2 position. The data-driven design of novel chiral carboxylic acids has further expanded the scope and efficiency of this transformation. nih.gov

Introduction of Axial Chirality: In addition to central chirality, axial chirality has become an important feature in modern medicinal chemistry. N-N axially chiral indole compounds can be synthesized through the asymmetric N-acylation of N-aminoindoles. rsc.org This strategy, catalyzed by chiral isothiourea catalysts, allows for the stereocontrolled formation of an N-N chiral axis. By applying this methodology, it would be conceivable to synthesize analogues of the target compound where a chiral N-acylamino group is installed at the N1 position, leading to a molecule with restricted rotation and a defined three-dimensional structure. rsc.org

Table 2: Potential Strategies for Stereoselective Synthesis of Chiral Analogues
StrategyDescriptionPotential Chiral AnalogueKey MethodologiesReference
Asymmetric HydrogenationReduction of the C2-C3 double bond of a substituted indole precursor to form a chiral indoline.Methyl (2S,3R)-2-alkyl-6-hydroxyindoline-5-carboxylatePalladium-catalyzed hydrogenation with chiral ligands (e.g., chiral phosphines). dicp.ac.cnrsc.org
Asymmetric C-H AlkylationIntroduction of a chiral substituent at the C2 position of the indole ring via stereoselective C-H bond activation.Methyl 2-((S)-alkyl)-6-hydroxy-1H-indole-5-carboxylateCp*Co(III)/Chiral Carboxylic Acid (CCA) catalyzed C-H alkylation. nih.gov
Introduction of Axial ChiralityCreation of a stereogenic axis, for example, by restricted rotation around a newly formed N-N or N-C bond at the N1 position.Methyl 1-((aR)-N-acyl-N-arylamino)-6-hydroxy-1H-indole-5-carboxylateChiral isothiourea-catalyzed asymmetric N-acylation of an N-aminoindole precursor. rsc.org

Mechanistic Investigations and Reactivity Profiles of Methyl 6 Hydroxy 1h Indole 5 Carboxylate

Electrophilic and Nucleophilic Aromatic Substitution Reactions of Methyl 6-Hydroxy-1H-Indole-5-Carboxylate

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of indoles, typically occurring at the electron-rich C3 position of the pyrrole (B145914) ring. nih.govresearchgate.net Conversely, nucleophilic aromatic substitution (SNAr) is rare for the electron-rich indole (B1671886) core unless it is heavily substituted with potent electron-withdrawing groups. nih.govrsc.org

The regiochemical outcome of electrophilic substitution on this compound is dictated by a combination of the intrinsic reactivity of the indole nucleus and the directing effects of its substituents.

Pyrrole Ring Reactivity : The pyrrole moiety of the indole system is inherently electron-rich and thus highly susceptible to electrophilic attack. The C3 position is the most nucleophilic and is the typical site for electrophilic substitution in unsubstituted indoles. nih.govnih.gov

Benzene (B151609) Ring Reactivity : The benzene portion of the indole is less reactive towards electrophiles than the pyrrole ring. However, the substituents on this ring govern the position of any potential substitution. The hydroxyl group at C6 is a strong activating, ortho, para-director, while the methyl carboxylate group at C5 is a deactivating, meta-director.

Nucleophilic aromatic substitution on the unmodified indole ring of this compound is highly unlikely. The ring system is electron-rich and lacks a suitable leaving group in a position activated by strong electron-withdrawing groups, which are prerequisites for an SNAr reaction. researchgate.net

6-Hydroxyl Group (-OH) : As a potent electron-donating group (EDG) through resonance, the hydroxyl group significantly increases the electron density of the aromatic system, particularly at the ortho (C7) and para (C4) positions. This effect activates the ring towards electrophilic aromatic substitution, making the reaction faster and requiring milder conditions compared to an unsubstituted indole.

5-Carboxylate Group (-COOCH₃) : This is an electron-withdrawing group (EWG) through both induction and resonance. It deactivates the aromatic ring by reducing its electron density, making it less nucleophilic and thus less reactive towards electrophiles.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectActivating/DeactivatingDirecting InfluenceFavored Position(s)
-OH (Hydroxyl)C6Electron-Donating (Resonance)Strongly ActivatingOrtho, ParaC7, C4
-COOCH₃ (Methyl Carboxylate)C5Electron-Withdrawing (Induction & Resonance)Moderately DeactivatingMetaC7

Radical and Photochemical Transformations Involving this compound

Indole derivatives can participate in electron transfer processes, particularly under photochemical conditions, to generate radical intermediates. rsc.org The formation of an intramolecular electron donor-acceptor (EDA) complex can be facilitated by the presence of both electron-donating (hydroxyl) and electron-withdrawing (carboxylate) groups. Upon absorption of visible light, this complex can undergo charge transfer, initiating a radical cascade. rsc.org

The indole nucleus can act as an electron donor to form a radical cation. This species is central to many radical reactions, which often exhibit different regioselectivity compared to electrophilic reactions. For instance, while electrophiles attack the C3 position, electron-deficient radicals preferentially add to the C2 position of the indole ring. nih.gov The presence of the hydroxyl group would facilitate the initial single-electron transfer (SET) oxidation, while the carboxylate group would influence the stability of the resulting radical cation.

The photochemistry of indoles is complex, characterized by two low-lying excited singlet states, ¹Lₐ and ¹Lₑ. nih.gov Upon UV excitation, the molecule is promoted to one of these states. The subsequent relaxation dynamics, including fluorescence and non-radiative decay, are highly sensitive to the molecular environment and substitution pattern. nih.gov

Excitation and Relaxation : The indole chromophore absorbs UV radiation, leading to π → π* electronic transitions. nih.gov Substituents can modulate the energy of these transitions; electron-withdrawing groups like carboxylates tend to cause a red-shift (shift to longer wavelengths) in the absorption spectrum. squarespace.com

Intramolecular Charge Transfer (ICT) : In the excited state, the electron distribution of the molecule changes significantly. The presence of both a donor (-OH) and an acceptor (-COOCH₃) group on the same aromatic scaffold can lead to a photoinduced intramolecular charge transfer (ICT) state. This ICT character can influence the molecule's fluorescence properties and its reactivity in the excited state.

Photoreactivity : The excited state of the molecule may undergo various reactions not accessible in the ground state. For hydroxyindoles, photooxidation is a known pathway, often involving reactive oxygen species like singlet oxygen. nih.govnih.gov This can lead to the formation of quinone-like structures and subsequent degradation of the indole ring. nih.gov Visible-light-induced dearomatization reactions are also possible, particularly for indoles bearing electron-withdrawing groups, leading to the formation of indolines. acs.org

Oxidation and Reduction Chemistry of this compound

The indole nucleus, particularly the pyrrole ring, is susceptible to both oxidation and reduction. The substituents present on this compound modify this inherent reactivity.

Oxidation : The electron-rich nature of the indole ring, enhanced by the C6-hydroxyl group, makes the molecule sensitive to oxidizing agents. Electrochemical studies on indole derivatives show that oxidation is typically an irreversible process that occurs on the pyrrole ring. nih.gov The C6-hydroxyl group itself is also prone to oxidation, potentially forming a quinone-imine intermediate, which can be unstable. For related dihydroxyindole carboxylic acids, oxidation can lead to the formation of indole-5,6-quinone (B1222607) structures. nih.gov Stronger oxidation can lead to the cleavage of the pyrrole ring.

Reduction : The most common reduction reaction for indoles is the hydrogenation of the C2-C3 double bond of the pyrrole ring to yield the corresponding indoline (B122111). This transformation can be achieved using various reducing agents. For other 6-hydroxyindoles, reduction to the indoline has been successfully carried out using reagents like sodium cyanoborohydride. acs.org Catalytic hydrogenation is also a common method for this transformation. clockss.org The carboxylate group is generally stable under these conditions but can be reduced to a primary alcohol with stronger reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov

Table 2: Summary of Oxidation and Reduction Reactions
Reaction TypeTypical Reagent(s)Expected Product(s)Relevant Positions
OxidationAir (O₂), Peroxides, Electrochemical OxidationIndole-5,6-quinone derivatives, Ring-opened productsC6-OH, Pyrrole Ring
Reduction (Pyrrole Ring)Sodium Cyanoborohydride, Catalytic Hydrogenation (H₂/Pd)Methyl 6-hydroxyindoline-5-carboxylateC2, C3
Reduction (Carboxylate)Lithium Aluminum Hydride (LiAlH₄)(6-Hydroxy-5-(hydroxymethyl)indolin-1-yl)methanol (if pyrrole ring is also reduced)C5-COOCH₃

Acid-Base Properties and Tautomerism Studies of this compound

The acid-base properties of this compound are dictated by the presence of two key functional groups capable of donating a proton: the hydroxyl (-OH) group at the C6 position and the amine (-NH) group of the indole ring. The acidity of these protons is influenced by the electronic effects of the substituents on the bicyclic indole core.

The phenolic hydroxyl group is expected to be the more acidic of the two protons. The pKa of phenol (B47542) is approximately 10. nih.govpearson.comindiana.edu In this compound, the acidity of the 6-hydroxyl group is modulated by the electron-donating effect of the indole ring and the electron-withdrawing effect of the adjacent methyl carboxylate group. The indole ring system, being electron-rich, can donate electron density to the benzene portion, which would typically decrease the acidity of the phenolic proton. However, the methyl carboxylate group at the C5 position is an electron-withdrawing group, which tends to increase the acidity of the phenolic proton by stabilizing the corresponding phenoxide ion through resonance and inductive effects.

The indole -NH group is significantly less acidic. The pKa of the N-H proton in indole itself is around 17. quimicaorganica.orgquimicaorganica.org This weak acidity is due to the participation of the nitrogen lone pair in the aromatic sextet of the pyrrole ring. bhu.ac.inwikipedia.orgfoodb.ca Deprotonation at the nitrogen disrupts this aromaticity, making it energetically unfavorable. The substituents on the benzene ring of the indole are not expected to drastically alter the pKa of the N-H proton.

Based on these considerations, the deprotonation of this compound in a basic solution would occur stepwise, with the phenolic proton being removed first, followed by the indole N-H proton at a much higher pH.

Table 1: Estimated pKa Values for Ionizable Protons in this compound

Ionizable ProtonFunctional GroupEstimated pKaBasis for Estimation
6-OHPhenolic Hydroxyl~9-10Based on the pKa of phenol, adjusted for substituent effects of the indole ring and the methyl carboxylate group. nih.govpearson.comindiana.edu
1-NHIndole Amine~17Based on the pKa of the indole N-H proton. quimicaorganica.orgquimicaorganica.org

Tautomerism in this compound primarily involves keto-enol tautomerization. The phenolic hydroxyl group allows for the existence of a keto tautomer, a quinonoid-like structure. Generally, for simple phenols, the enol (phenolic) form is overwhelmingly favored due to the stability conferred by the aromaticity of the benzene ring. britannica.com However, the equilibrium can be influenced by the electronic nature of the substituents.

In the case of this compound, the enol form is expected to be the predominant tautomer. The stability gained from maintaining the aromaticity of the indole ring system is a significant driving force. The keto tautomer would disrupt this aromaticity and is therefore likely to be present in only minor amounts under normal conditions. libretexts.orglibretexts.org Theoretical and experimental studies on similar hydroxy-substituted aromatic compounds have consistently shown the dominance of the enol form. nih.gov

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The reactivity of this compound is characterized by the interplay of its functional groups. The kinetic and thermodynamic parameters of its reactions are influenced by factors such as the nature of the reactants, the reaction conditions, and the stability of intermediates and products.

Esterification and Hydrolysis: The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols. These reactions are typically catalyzed by acids or bases. The kinetics of esterification reactions are generally second-order and reversible. maxwellsci.comjptcp.comresearchgate.net The rate of these reactions would be influenced by the steric hindrance around the carbonyl group and the electronic effects of the indole ring. The thermodynamics of esterification are often characterized by a small equilibrium constant, meaning the reaction is readily reversible. maxwellsci.com

Reactions at the Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-acylation. The kinetics of these reactions would depend on the nucleophilicity of the phenoxide ion (formed under basic conditions) and the electrophilicity of the alkylating or acylating agent.

Electrophilic Substitution on the Indole Ring: The indole ring is electron-rich and susceptible to electrophilic attack. bhu.ac.in The preferred site for electrophilic substitution in indoles is the C3 position. However, since this position is unsubstituted in this compound, it is expected to be the most reactive site. The kinetics of such reactions would be influenced by the nature of the electrophile and the solvent. The presence of the hydroxyl and methyl carboxylate groups on the benzene ring will also influence the regioselectivity and rate of electrophilic substitution on the carbocyclic part of the indole.

Oxidation Reactions: The 6-hydroxyindole (B149900) moiety is susceptible to oxidation, potentially leading to the formation of quinone-like species. Kinetic studies on the oxidation of similar hydroxyindoles have shown that the reaction proceeds through intermediate species, and the rate is dependent on the oxidant and the pH of the medium. researchgate.net

Table 2: Overview of Potential Reactions and their Kinetic and Thermodynamic Considerations

Reaction TypeReactant/ConditionsKey Kinetic FactorsKey Thermodynamic Factors
Ester HydrolysisAcid or BaseConcentration of catalyst, temperature, steric hindrance. researchgate.netyoutube.comEquilibrium position, stability of the carboxylate.
O-AlkylationAlkyl halide, baseNucleophilicity of the phenoxide, nature of the leaving group.Strength of the new C-O bond.
Electrophilic SubstitutionElectrophile (e.g., Br₂)Electrophile strength, solvent polarity, directing effects of substituents. bhu.ac.inStability of the substituted indole, preservation of aromaticity.
OxidationOxidizing agent (e.g., Fremy's salt)Oxidant concentration, pH, formation of radical intermediates. researchgate.netRedox potential of the indole and the oxidant.

Advanced Spectroscopic and Structural Characterization of Methyl 6 Hydroxy 1h Indole 5 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of methyl 6-hydroxy-1H-indole-5-carboxylate and its analogues in solution. Both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques are employed to unambiguously assign all proton and carbon signals, providing insights into the electronic environment of each nucleus and the through-bond and through-space connectivity within the molecule.

While specific ¹H NMR and ¹³C NMR spectral data for this compound is not extensively detailed in the provided search results, typical chemical shifts for related indole (B1671886) carboxylate derivatives can be referenced. For instance, in a derivative, methyl 3-cyclohexyl-1H-indole-5-carboxylate, proton signals for the indole ring were observed in the aromatic region, while the methyl ester protons appeared as a singlet around 3.94 ppm. rsc.org Carbon signals for the carboxyl group in such compounds typically appear around 168.6 ppm. rsc.org

To overcome the limitations of 1D NMR, a suite of 2D NMR experiments is utilized to fully characterize the structure of this compound and its derivatives.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu It is crucial for mapping out the spin systems within the indole ring and any substituents.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached, providing a clear map of one-bond ¹H-¹³C connections. columbia.edu This is fundamental for assigning the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique is invaluable for establishing the connectivity between different parts of the molecule, such as linking substituents to the indole core and confirming the position of the ester group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the conformation and stereochemistry of the molecule and its derivatives.

The application of these techniques allows for a comprehensive assignment of all NMR signals and a detailed understanding of the molecule's structure in solution.

While solution-state NMR provides information about the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) offers insights into its structure and dynamics in the solid phase. This is particularly important for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties. ssNMR can detect subtle differences in the local environment of atoms in different polymorphs, which may not be apparent from other techniques. For related compounds like 5-methoxy-1H-indole-2-carboxylic acid, different polymorphic forms have been identified and characterized, highlighting the importance of solid-state analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Isotope Ratio and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of this compound. HRMS instruments, such as Orbitrap or FT-ICR mass spectrometers, can measure mass-to-charge ratios with high accuracy, allowing for the unambiguous determination of the molecular formula. mdpi.com For a related compound, methyl 3-cyclohexyl-1H-indole-5-carboxylate, HRMS-ESI was used to confirm the calculated mass of its protonated form. rsc.org

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure by analyzing the fragmentation patterns of the parent ion. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's substructures. For indole derivatives, common fragmentation pathways often involve the loss of small neutral molecules from the ester group, such as the methoxy (B1213986) radical (•OCH₃) or formaldehyde (B43269) (CH₂O), and cleavages within the indole ring. researchgate.netlibretexts.org Analysis of these fragmentation patterns helps to confirm the proposed structure and can be used to differentiate between isomers.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. This provides an unambiguous confirmation of the molecular structure and reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. For example, the crystal structure of methyl 5,6-dimethoxy-1H-indole-2-carboxylate shows that the molecule is nearly planar, with π-π stacking interactions observed between the indole rings of adjacent molecules. nih.gov

Table of Crystallographic Data for a Related Indole Derivative (Methyl 5,6-dimethoxy-1H-indole-2-carboxylate) nih.gov

ParameterValue
Crystal systemOrthorhombic
Space groupPbca
a (Å)17.0768 (19)
b (Å)7.7232 (11)
c (Å)17.678 (2)
V (ų)2331.5 (5)
Z8

Investigating the co-crystal and salt forms of this compound is crucial for modulating its physicochemical properties, such as solubility, stability, and bioavailability, without altering the covalent structure of the active molecule. Co-crystals are formed by combining the target molecule with a neutral co-former through non-covalent interactions, primarily hydrogen bonds. Salts are formed through proton transfer between an acidic and a basic site. The formation of a salt versus a co-crystal is often predicted by the difference in pKa values (ΔpKa) between the components. acs.org Given the presence of a hydroxyl group and an indole NH group, this compound has the potential to form both co-crystals and salts with appropriate guest molecules. X-ray crystallography is essential for characterizing the resulting solid forms and understanding the specific intermolecular interactions that drive their formation.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

The solid-state architecture of this compound and its derivatives is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding and π-stacking. These non-covalent forces dictate the molecular packing and, consequently, the macroscopic properties of the crystalline material.

Hydrogen Bonding: The indole scaffold of this compound contains multiple sites capable of participating in hydrogen bonds. The N-H group of the indole ring and the hydroxyl (-OH) group at the 6-position are potent hydrogen bond donors. The carbonyl oxygen of the methyl ester group at the 5-position and the oxygen of the hydroxyl group act as hydrogen bond acceptors.

In the crystalline structures of analogous indole derivatives, extensive hydrogen-bonding networks are commonly observed. For instance, in related indole-carboxylic acid derivatives, N-H···O hydrogen bonds involving the indole nitrogen and a carbonyl oxygen of a neighboring molecule are a recurring motif. Additionally, O-H···O hydrogen bonds between the hydroxyl group and a carbonyl oxygen or another hydroxyl group are expected to be present, leading to the formation of chains or more complex three-dimensional networks. The interaction energies for such hydrogen bonds in indole derivatives have been estimated to be in the range of -33 to -38 kJ/mol, with electrostatic forces being the major contributing factor. nih.govresearchgate.net

π-Stacking: The planar aromatic indole ring system facilitates π-stacking interactions between adjacent molecules. These interactions, arising from the overlap of π-orbitals, contribute to the stabilization of the crystal lattice. In many indole derivatives, a parallel-displaced or T-shaped arrangement of the indole rings is observed, optimizing the attractive forces. The interaction energy for π-stacking in indole derivatives is typically around -18 kJ/mol. researchgate.net In the crystal structure of a closely related compound, methyl 5,6-dimethoxy-1H-indole-2-carboxylate, π-stacking interactions between the indole rings of adjacent molecules are observed with an interplanar separation of 3.39 Å.

The interplay of these hydrogen bonding and π-stacking interactions results in a highly organized supramolecular assembly in the solid state. The specific geometry and strength of these interactions can be influenced by the presence and nature of other substituents on the indole ring.

Table 1: Representative Intermolecular Interactions in Indole Derivatives

Interaction Type Donor/Acceptor or Involved Groups Typical Distance (Å) Estimated Energy (kJ/mol)
Hydrogen Bond N-H···O=C 2.8 - 3.2 -33 to -38
Hydrogen Bond O-H···O=C 2.6 - 3.0 -
π-Stacking Indole ring ↔ Indole ring 3.4 - 3.8 ~ -18

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Environment Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and bonding environments within this compound. The vibrational modes observed in the spectra are characteristic of the specific bonds and their local chemical environment.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its various functional groups. The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the indole ring is expected to be observed as a sharp peak around 3400 cm⁻¹. The carbonyl (C=O) stretching of the methyl ester group will give rise to a strong absorption band in the range of 1680-1740 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the ester and the hydroxyl group will be found in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on the polarizability of bonds. The Raman spectrum of indole and its derivatives shows characteristic bands for the indole ring breathing modes. For indole itself, prominent peaks are observed around 760 cm⁻¹ and 1010 cm⁻¹. The N-H bending mode in the indole ring can be found near 878 cm⁻¹. The aromatic C=C stretching vibrations are also active in the Raman spectrum, appearing in a similar region as in the FT-IR spectrum.

The precise positions of these vibrational bands can be influenced by intermolecular interactions, such as hydrogen bonding. For instance, the O-H and N-H stretching frequencies can shift to lower wavenumbers when these groups are involved in hydrogen bonding. Computational studies using density functional theory (DFT) can be employed to calculate the theoretical vibrational frequencies and aid in the assignment of the experimental spectra.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (Raman)
O-H (hydroxyl) Stretching 3200-3600 (broad) -
N-H (indole) Stretching ~3400 (sharp) -
C-H (aromatic) Stretching 3000-3100 3000-3100
C=O (ester) Stretching 1680-1740 (strong) 1680-1740
C=C (aromatic) Stretching 1450-1600 1450-1600
C-O (ester/hydroxyl) Stretching 1000-1300 -
Indole Ring Breathing - ~760, ~1010
N-H (indole) Bending - ~878

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools to investigate the photophysical properties of this compound. The electronic transitions within the indole chromophore are sensitive to substitution and the surrounding environment.

UV-Vis Absorption: The UV-Vis absorption spectrum of indole and its derivatives is characterized by two main electronic transitions, denoted as ¹Lₐ and ¹Lₑ. The ¹Lₐ transition is typically broad and structureless, while the ¹Lₑ transition often shows vibrational fine structure. For 6-hydroxyindole (B149900) in cyclohexane, the absorption spectrum shows distinct peaks that can be attributed to these transitions. The position of these absorption bands can be influenced by the solvent polarity, with polar solvents often causing a red-shift (bathochromic shift) of the ¹Lₐ band. The presence of the hydroxyl and carboxylate substituents on the indole ring of this compound is expected to modulate the energies of these transitions.

Fluorescence Emission: Upon excitation with UV light, many indole derivatives exhibit fluorescence. The emission properties, such as the wavelength of maximum emission (λₑₘ) and the fluorescence quantum yield (Φբ), are highly dependent on the molecular structure and the solvent. For 6-hydroxyindole in a hydrophobic environment like cyclohexane, a blue-shifted emission with vibronic detail is observed, with an emission maximum around 304 nm. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, provides information about the structural relaxation in the excited state. For 6-hydroxyindole in cyclohexane, a very small to non-existent Stokes shift has been reported. In contrast, 5-hydroxyindole (B134679) exhibits a larger Stokes shift. The fluorescence properties of this compound are anticipated to be similar to those of 6-hydroxyindole, though the ester group may have a minor influence.

Table 3: Representative Photophysical Data for Hydroxyindole Derivatives

Compound Solvent Absorption Maxima (λₐₑₛ, nm) Emission Maxima (λₑₘ, nm) Stokes Shift (nm)
6-Hydroxyindole Cyclohexane ~301 ~304 ~3
5-Hydroxyindole Cyclohexane ~308 ~325 ~17

Circular Dichroism (CD) Spectroscopy for Chiral Indole Derivatives

Circular dichroism (CD) spectroscopy is a crucial technique for the characterization of chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. While this compound itself is an achiral molecule, CD spectroscopy becomes highly relevant for the study of its chiral derivatives.

The synthesis of chiral indole derivatives can be achieved through various strategies, such as the introduction of a chiral substituent on the indole nitrogen or at other positions of the indole ring. For instance, if a chiral moiety is attached to the indole scaffold of this compound, the resulting molecule will be optically active and exhibit a characteristic CD spectrum.

The CD spectrum of a chiral indole derivative would show Cotton effects (positive or negative peaks) in the region of the electronic transitions of the indole chromophore (typically in the UV region, 200-350 nm). The sign and intensity of these Cotton effects are directly related to the absolute configuration of the chiral centers and the conformation of the molecule.

In the context of chiral carboxylic acid derivatives, CD spectroscopy has been used to determine the enantiomeric composition and absolute configuration of samples. This is often achieved by derivatizing the chiral acid with a chromophoric sensor molecule, which then allows for the measurement of a CD signal in the visible region. A similar approach could be envisioned for chiral derivatives of 6-hydroxy-1H-indole-5-carboxylic acid, where the inherent chirality of a substituent would induce a CD signal from the indole chromophore.

Computational and Theoretical Chemistry Studies Applied to Methyl 6 Hydroxy 1h Indole 5 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic structure, stability, and reactivity of molecules. For indole (B1671886) derivatives, these methods provide insights into their chemical behavior. nih.gov

Density Functional Theory (DFT) for Geometry Optimization and Thermochemical Data

Density Functional Theory (DFT) is a popular computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its thermodynamic properties. echemcom.comechemcom.com For related indole compounds, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are used to compute parameters like bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov These calculations also yield thermochemical data, including enthalpy, entropy, and Gibbs free energy, which are crucial for understanding molecular stability and reaction energetics. However, specific optimized coordinates and thermochemical data tables for methyl 6-hydroxy-1H-indole-5-carboxylate are not available in the searched literature.

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. nih.gov They can be used for high-accuracy energy calculations, providing a benchmark for other computational methods. While studies on related indole structures have employed these methods, no specific high-accuracy energy calculations for this compound were found. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including conformational changes and interactions with surrounding solvent molecules. acs.org These simulations can reveal how a molecule like an indole derivative might behave in a biological or chemical system, for example, by analyzing its hydrogen-bonding network with water or other solvents. nih.govacs.org This provides a deeper understanding of solubility and intermolecular interactions. No published MD simulation studies specifically targeting this compound were identified.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which aids in the structural elucidation of compounds.

NMR Chemical Shifts: Theoretical calculations can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. nih.gov These predictions are often achieved using DFT methods and are compared with experimental data to confirm molecular structures. While computational prediction of NMR spectra is a common practice for organic molecules, specific calculated chemical shift values for this compound are not available in the literature. nih.govresearchgate.net

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectra. nih.govresearchgate.net DFT calculations are frequently used to predict these frequencies, which helps in the assignment of experimental spectral bands to specific molecular vibrations, such as C=O stretching or N-H bending. nih.govnih.gov No specific studies detailing the calculated vibrational frequencies for this compound were found.

QSAR/QSPR Modeling for Structural Perturbations and Their Impact on Reactivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govresearchgate.net These models are instrumental in drug discovery for predicting the activity of new derivatives. nih.goveurjchem.com To build a QSAR/QSPR model, a set of molecules with known activities or properties is required. As there is a lack of published activity data for a series of compounds based on the this compound scaffold, no specific QSAR/QSPR models were found.

Reaction Mechanism Prediction and Transition State Analysis using Computational Methods

Computational methods are invaluable for elucidating chemical reaction mechanisms. They can be used to map the energy profile of a reaction, identifying intermediates and, crucially, the high-energy transition states that govern reaction rates. acs.org DFT calculations are often employed to locate transition state geometries and calculate activation energies. This provides detailed insight into how a reaction proceeds and why certain products are favored. There are currently no available computational studies in the searched literature that analyze the reaction mechanisms or transition states involving this compound.

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Parameters

Detailed FMO analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound, is not available in the reviewed literature. Consequently, global reactivity parameters such as electronegativity, chemical hardness, and global softness, which are derived from HOMO and LUMO energies, could not be calculated and presented.

Natural Bonding Orbital (NBO) Analysis and Hyperconjugative Interactions

Specific data from NBO analysis, which would provide insights into the hyperconjugative interactions and intramolecular charge transfer within this compound, could not be located. This includes quantitative measures of stabilization energies (E(2)) for significant orbital interactions.

Molecular Electrostatic Potential (MEP) Mapping

While MEP analysis is a common computational tool to visualize the charge distribution and predict reactive sites of a molecule, a specific MEP map for this compound has not been found in the searched scientific literature. Therefore, a discussion of the electrophilic and nucleophilic regions of this particular compound based on its MEP cannot be provided.

Non-linear Optical (NLO) Properties Investigations

Quantitative data regarding the NLO properties of this compound, such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β), are not available. Such data is essential for evaluating the potential of a compound for applications in NLO materials.

Applications of Methyl 6 Hydroxy 1h Indole 5 Carboxylate As a Synthetic Intermediate and Scaffold

Role in the Total Synthesis of Complex Natural Products and Indole (B1671886) Alkaloids

The 6-hydroxyindole (B149900) core is a recurring motif in various biologically active natural products and indole alkaloids. acs.orgencyclopedia.pubrsc.org Consequently, methyl 6-hydroxy-1H-indole-5-carboxylate and its corresponding carboxylic acid are key starting materials for the synthesis of these complex targets and their metabolites.

A notable application is in the preparation of hydroxylated metabolites of pharmacologically active compounds. For instance, a major metabolite of the antidepressant Vilazodone is a 5-cyano-6-hydroxy-1H-indole derivative. The synthesis of this salicyl-like indole structure was achieved using a Japp-Klingemann type Fischer-indole synthesis protocol, which constructs the indole ring system from appropriate precursors. nih.gov In this multi-step process, a 6-hydroxy-indole-5-carboxylic acid is synthesized as a key intermediate, which is then subjected to functional group interconversion, transforming the carboxylic acid into the target cyano group via a carboxamide intermediate. nih.gov This synthetic route highlights the utility of the 6-hydroxy-indole-5-carboxylate scaffold in accessing specific, complex derivatives required for metabolic studies and drug development.

The general synthetic strategies for indole alkaloids often rely on classical indole-forming reactions, and the presence of the hydroxyl and carboxylate groups on the benzene (B151609) ring of the indole allows for regioselective functionalization, which is crucial in the total synthesis of intricate natural products. rsc.orgrsc.org

Utilization in the Construction of Advanced Heterocyclic Scaffolds

The multiple functional groups of this compound make it an ideal scaffold for building more elaborate, fused heterocyclic systems. The reactivity of the hydroxyl group, the indole nitrogen, and the ester moiety can be selectively exploited to construct novel molecular architectures.

One effective strategy involves the functionalization of the hydroxyl group. For example, the 6-hydroxy group can be converted into a triflate (trifluoromethanesulfonate). This triflate is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the attachment of various substituents, such as phenyl or phenylacetylene (B144264) groups, at the C6 position. acs.org This method dramatically expands the structural diversity achievable from the initial indole scaffold.

Furthermore, the indole ring itself can participate in reactions to form new rings. Dearomatization of a 6-hydroxyindole derivative using a reagent like phenyliodine diacetate (PIDA) can yield a tetrahydro-6H-indol-6-one moiety, a core structure found in many natural products. acs.org In another example, N-hydroxyethyl-substituted 6-hydroxyindoles can undergo dearomative fluorocyclization to furnish tricyclic N,O-heterocycles. acs.org Additionally, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in cyclization reactions to form lactones or other fused systems. The strategic combination of these transformations allows for the rational design and synthesis of complex, polycyclic molecules with potential applications in medicinal chemistry and materials science. nih.govnih.gov

Table 1: Synthetic Transformations for Heterocycle Construction This table is interactive. You can sort and filter the data.

Starting Functional Group Reagent/Condition Resulting Structure/Reaction Reference
6-Hydroxy Triflic anhydride, Pyridine (B92270) 6-Triflate Indole acs.org
6-Triflate Phenyl boronic acid, Pd catalyst 6-Phenyl Indole acs.org
6-Triflate Phenylacetylene, Pd catalyst 6-(Phenylethynyl) Indole acs.org
Indole Ring Phenyliodine diacetate (PIDA) Tetrahydro-6H-indol-6-one acs.org
N-Hydroxyethyl Indole Selectfluor™ Tricyclic N,O-Heterocycle acs.org
5-Carboxylate LiOH or NaOH (hydrolysis) 5-Carboxylic Acid nih.gov
1-Allyloxy Indole Dipolarophiles (e.g., Benzyl azide) Fused Triazole Ring System

Precursor in the Development of New Organic Materials and Optoelectronic Components

While specific applications of this compound in materials science are not extensively documented, its structure possesses key features that make it a promising precursor for novel organic materials. The indole nucleus is an electron-rich aromatic system, a common characteristic of building blocks for conductive polymers and organic semiconductors. digitellinc.com

Conjugated polymers, which form the basis of many organic electronic and optoelectronic devices, are synthesized by linking aromatic units. nih.gov The functional handles on this compound—the N-H, O-H, and ester groups—provide sites for derivatization and subsequent polymerization. For instance, the hydroxyl and indole nitrogen positions could be functionalized with polymerizable groups like vinyl or ethynyl (B1212043) moieties. Alternatively, the molecule could be incorporated into a polymer backbone through reactions involving the carboxylate group, such as polyester (B1180765) or polyamide formation after hydrolysis.

The resulting polymers, featuring repeating indole units, could exhibit interesting photophysical and electronic properties. The extended π-conjugation along the polymer chain is a prerequisite for charge carrier mobility, which is essential for applications in organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic solar cells. nih.gov The inherent properties of the indole ring, combined with the ability to tune the material's characteristics through functionalization, positions this compound as a valuable, albeit underexplored, candidate for the development of next-generation organic electronic materials.

Building Block in Combinatorial Chemistry and Library Synthesis for Research Purposes

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse but structurally related molecules, known as a library, for high-throughput screening in drug discovery and other research areas. nih.gov this compound is an excellent scaffold for combinatorial library synthesis due to its three distinct and readily modifiable functional groups.

These three "points of diversity" can be functionalized using a variety of well-established reactions that are amenable to solid-phase organic synthesis (SPOS), a cornerstone of combinatorial chemistry. nih.govaalto.fi

Indole Nitrogen (N1): The N-H bond can be subjected to N-alkylation or N-acylation reactions to introduce a wide range of substituents.

Hydroxyl Group (C6): The phenolic hydroxyl group can be converted into ethers (O-alkylation) or esters (O-acylation), allowing for the incorporation of another set of diverse building blocks.

Ester Group (C5): The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a vast library of amines to generate a diverse array of amides, a common functional group in bioactive molecules.

The orthogonality of these functional groups allows for their selective modification, enabling the systematic creation of a large library of analogs from a single core structure. The adaptation of classical indole syntheses, such as the Fischer indole synthesis, to solid-phase methodologies further enhances the utility of such scaffolds in generating libraries for biological screening. aalto.fi

Table 2: Potential Diversity Points for Combinatorial Synthesis This table is interactive. You can sort and filter the data.

Position Functional Group Possible Reactions Example Building Blocks
N1 Secondary Amine (in ring) N-Alkylation, N-Acylation Alkyl halides, Acid chlorides
C6 Phenolic Hydroxyl O-Alkylation, O-Acylation Alkyl halides, Anhydrides
C5 Methyl Ester Hydrolysis then Amide Coupling Primary/Secondary Amines

Design and Synthesis of Bio-inspired Molecules for Mechanistic Studies

Bio-inspired molecules are synthetic compounds designed to mimic natural substances in order to probe biological processes or to serve as leads for new therapeutic agents. chimia.ch The indole scaffold is ubiquitous in nature, appearing in neurotransmitters (e.g., serotonin), amino acids (tryptophan), and a vast number of alkaloids with potent biological activities. rsc.org this compound serves as a valuable starting point for the rational design of such molecules, excluding direct clinical trial data. mdpi.com

Its structure can be used to synthesize inhibitors for specific enzymes. For example, researchers have designed and synthesized various 5-hydroxyindole-3-carboxylic acid derivatives as potential anti-breast cancer agents, using computational docking to study their interaction with target proteins like survivin. nih.gov Similarly, N-hydroxyindole-based compounds have been developed as inhibitors of human lactate (B86563) dehydrogenase-isoform 5 (hLDH5), an enzyme implicated in cancer metabolism. nih.gov These studies demonstrate the principle of structure-based inhibitor design, where the indole core acts as a scaffold to position functional groups in a way that allows for specific binding to an enzyme's active site. nih.gov

By systematically modifying the substituents on the indole ring of this compound, chemists can create focused libraries of compounds to investigate structure-activity relationships (SAR). These studies are crucial for understanding the molecular interactions between a small molecule and its biological target, providing insights into enzyme mechanisms and receptor binding, and guiding the development of more potent and selective bioactive agents. nih.gov

Immobilization and Surface Functionalization Studies involving this compound

Immobilizing molecules onto solid supports or surfaces is critical for a range of applications, including solid-phase synthesis, heterogeneous catalysis, and the development of biosensors and functional materials. This compound possesses functional groups that are well-suited for such surface functionalization.

The most common strategy for immobilization would involve the carboxylic acid functionality. The methyl ester at the C5 position can be easily hydrolyzed to the free carboxylic acid. This acid can then be covalently attached to surfaces functionalized with primary amines (e.g., amine-modified silica (B1680970) gel, glass slides, or polymer resins). This attachment is typically achieved by forming a stable amide bond, a reaction facilitated by standard coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with N-hydroxysuccinimide (NHS).

Alternatively, the phenolic hydroxyl group at the C6 position offers another handle for immobilization. It can be used to form ether linkages with surfaces modified with alkyl halides or ester linkages with surfaces bearing carboxylic acid groups. The choice of immobilization strategy depends on the desired orientation of the molecule on the surface and the chemical stability required for the intended application. While specific studies detailing the immobilization of this exact molecule are not prevalent, the underlying chemical principles are well-established in the field of surface chemistry.

Emerging Research Avenues and Future Directions for Methyl 6 Hydroxy 1h Indole 5 Carboxylate

Discovery of Novel Reaction Pathways and Catalytic Transformations

The functional groups of methyl 6-hydroxy-1H-indole-5-carboxylate—the indole (B1671886) core, the phenolic hydroxyl, and the carboxylate ester—provide multiple sites for chemical modification. Research into novel reaction pathways is focused on leveraging this reactivity for the synthesis of complex molecules.

Catalytic C-H Functionalization: Modern synthetic chemistry increasingly relies on direct C-H functionalization to build molecular complexity efficiently. For this compound, transition-metal catalysis (e.g., using palladium, rhodium, or cobalt) presents an opportunity for regioselective arylation, alkenylation, or alkylation at the C2, C3, C4, and C7 positions of the indole core. nih.gov The development of catalytic systems that can distinguish between these positions is a key area of research. For instance, palladium/norbornene cooperative catalysis has emerged as a powerful tool for the vicinal di-carbo-functionalization of indoles. nih.gov

Functionalization of the Hydroxyl Group: The 6-hydroxy group is a key handle for diversification. As demonstrated with other 6-hydroxyindoles, this group can be converted into a triflate, which then serves as a versatile coupling partner in palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, to introduce new aryl or alkynyl moieties. This strategy opens pathways to a wide array of novel derivatives.

Carbonylative Chemistry: Carbonylation reactions, which introduce a carbonyl group (C=O), are a powerful method for creating valuable derivatives like amides and ketones. nih.gov Palladium-catalyzed carbonylative functionalization of the indole core or derivatized positions could lead to novel ketoamides and other complex structures. nih.govbeilstein-journals.org

Photocatalysis: Visible-light photocatalysis offers mild and sustainable conditions for generating radical intermediates, enabling novel transformations. mdpi.com The application of photocatalysis to this compound could unlock new dearomatization reactions to produce complex indoline (B122111) scaffolds or facilitate challenging C-H functionalization pathways. nih.gov

A summary of potential catalytic transformations is presented below.

Transformation TypePotential Reaction Site(s)Catalyst/Reagent ExampleExpected Product Class
C-H ArylationC2, C3, C4, C7Palladium(II) acetate, Aryl halideArylated indole derivatives
Suzuki CouplingC6 (via triflate)Pd(PPh₃)₄, Arylboronic acid6-Aryl-indole derivatives
Sonogashira CouplingC6 (via triflate)PdCl₂(PPh₃)₂, CuI, Alkyne6-Alkynyl-indole derivatives
Carbonylative CouplingC2, C3Pd(dppf)Cl₂, CO, AmineIndole-ketoamides
Photocatalytic HydroborationC2-C3 double bondOrganic photocatalyst, NHC-boraneFunctionalized indolines

Integration into Supramolecular Systems and Self-Assembly Research

The structure of this compound is ideally suited for designing and constructing supramolecular assemblies. The molecule possesses multiple hydrogen bond donors (N-H and O-H) and acceptors (C=O from the ester), enabling the formation of intricate and predictable non-covalent networks.

Research in this area focuses on understanding how these molecules interact on surfaces and in solution to form ordered structures. Studies on analogous molecules, such as 5,6-dihydroxyindole-2-carboxylic acid (DHICA), have shown that hydrogen bonding of carboxylic acid groups and interactions involving hydroxyl groups are dominant forces in forming two-dimensional self-assembled molecular networks on surfaces like gold. rsc.org The interplay between hydrogen bonding and π-stacking of the indole rings can be exploited to create tapes, sheets, or more complex architectures. These self-assembled systems are foundational for developing new functional materials and understanding biological self-assembly processes.

Exploration of Advanced Materials Science Applications (e.g., sensors, catalysts, photovoltaics)

The unique electronic properties of the indole nucleus, modified by the electron-donating hydroxyl group and the electron-withdrawing carboxylate group, make this compound a compelling candidate for advanced materials.

Sensors: Indole derivatives are known for their fluorescent properties, which can be sensitive to the local environment. rsc.orgrsc.org This sensitivity can be harnessed to create chemical sensors. For instance, the fluorescence of molecules based on a hydroxyindole scaffold can be quenched upon binding to specific metal ions like Cu²⁺ and Fe³⁺, enabling their detection. rsc.org The development of sensors based on this compound could target biologically or environmentally important analytes, with detection signaled by a change in color or fluorescence. researchgate.netresearchgate.netnih.gov

Catalysts: The indole scaffold can be incorporated into larger ligand structures for transition metal catalysis. The defined geometry and electronic tunability of derivatives of this compound could lead to new, highly selective artificial enzymes or organocatalysts. For example, an artificial mini-enzyme containing a manganese catalyst has shown high selectivity for indole oxidation. acs.org

Photovoltaics: In the field of organic electronics, indole-based compounds are explored as components of organic dyes for dye-sensitized solar cells (DSSCs). rsc.orgrsc.org The donor-π-acceptor (D-π-A) architecture is crucial for efficient light harvesting and charge separation. This compound can serve as an excellent electron-donating building block in such dyes. researchgate.netnitk.ac.in Its hydroxyl and carboxylate groups also provide anchor points for attachment to semiconductor surfaces like TiO₂ and for further chemical modification to tune the dye's properties. mdpi.com

Development of High-Throughput Synthetic Methodologies

To fully explore the potential of the this compound scaffold, methods for its rapid and diverse functionalization are essential. High-throughput and automated synthesis platforms are being developed to accelerate the discovery of new indole derivatives with desired properties.

Techniques like acoustic droplet ejection (ADE) technology allow for reactions to be performed on a nanomole scale in 384-well plates, dramatically speeding up the screening of reaction conditions and building blocks. nih.govnih.gov Such automated systems can be used to create large libraries of compounds derived from this compound for screening in drug discovery or materials science applications. youtube.com Furthermore, the development of novel, robust synthetic reactions, such as new approaches to synthesizing 4-hydroxyindoles from indenones, contributes to the toolkit available for high-throughput synthesis. onlinescientificresearch.com

Synergistic Approaches Combining Experimental and Computational Research for Indole Systems

The integration of computational chemistry with experimental synthesis is a powerful paradigm for modern chemical research. rsc.orgresearchgate.net For indole systems, this synergy is particularly fruitful.

Predicting Reactivity and Properties: Density Functional Theory (DFT) and other computational methods can predict the outcomes of reactions, elucidate mechanisms, and explain the origins of selectivity. nih.govresearchgate.net For example, computational studies on indolynes (aryne derivatives of indole) have successfully predicted the regioselectivity of nucleophilic additions, which were later confirmed by experiment. nih.gov Such predictive power can guide the design of experiments for the functionalization of this compound, saving time and resources.

Designing Functional Materials: Computational screening can be used to predict the electronic and photophysical properties of novel indole derivatives before they are synthesized. chemrxiv.orgresearchgate.net By calculating properties like HOMO-LUMO gaps, absorption spectra, and charge transfer characteristics, researchers can rationally design new molecules for applications in sensors or photovoltaics. nitk.ac.in Time-dependent DFT (TD-DFT) is particularly useful for predicting UV-Vis spectra and understanding electronic excitations. researchgate.net

The table below illustrates the complementary roles of experimental and computational approaches.

Research AreaExperimental ApproachComputational Contribution
Reaction Discovery Screening catalysts and conditions for C-H functionalization.DFT calculations to model transition states and predict regioselectivity. nih.gov
Materials Design Synthesis and characterization of new dyes for DSSCs.TD-DFT calculations to predict absorption spectra and HOMO/LUMO energies. nitk.ac.in
Spectroscopy Measuring UV-Vis and fluorescence spectra.Simulating electronic spectra to assign transitions and explain solvatochromic shifts. nih.govchemrxiv.org
Energetics Calorimetry to determine enthalpies of formation.High-level calculations to provide theoretical values for comparison and validation. nih.gov

Bridging Research Gaps and Interdisciplinary Applications in Chemical Sciences

This compound is not just a synthetic target but a molecular bridge connecting various fields. Its structural similarity to key biological molecules and its potential in materials science create unique opportunities for interdisciplinary research.

A significant application is its use as a synthetic precursor for complex molecules of medicinal interest. For example, a derivative, 5-cyano-6-hydroxy-1H-indole, has been identified as a major metabolite of the antidepressant vilazodone. nih.gov The synthesis of such metabolites is crucial for pharmacological and toxicological studies, and efficient synthetic routes starting from compounds like this compound are therefore highly valuable. nih.gov

Future research will likely focus on using this compound as a versatile building block to create libraries of diverse molecules for screening against various biological targets. The ability to easily functionalize the indole core and its substituents will be key to developing new therapeutic agents and molecular probes. The continued development of synthetic methods, particularly those amenable to automation and green chemistry principles, will further expand the accessibility and utility of this promising indole derivative. nih.govorganic-chemistry.org

Q & A

Basic Research Questions

Q. What are the key considerations for designing an efficient synthesis route for methyl 6-hydroxy-1H-indole-5-carboxylate?

  • Methodological Answer : A common approach involves regioselective functionalization of the indole nucleus. For example, refluxing 3-formylindole derivatives with sodium acetate in acetic acid can yield carboxylated indoles (as shown in analogous syntheses of similar compounds) . Protecting groups (e.g., methyl or ethyl esters) may be required to stabilize the hydroxy group at position 6 during synthesis. Post-reaction purification via recrystallization (e.g., using DMF/acetic acid mixtures) is critical to isolate the product .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (>98% purity threshold) and Gas Chromatography (GC) are standard for purity assessment . Structural elucidation requires NMR (¹H/¹³C) to confirm substituent positions, complemented by IR spectroscopy to identify functional groups like the hydroxy and ester moieties . Mass spectrometry (MS) further validates molecular weight .

Q. How do substituents on the indole ring influence the stability of this compound?

  • Methodological Answer : Electron-donating groups (e.g., hydroxy or methoxy) at positions 5 and 6 can enhance resonance stabilization but may increase susceptibility to oxidation. Comparative studies of analogs like 6-hydroxy-5-methoxyindole suggest that steric hindrance and hydrogen bonding (e.g., intramolecular H-bonding between hydroxy and ester groups) significantly affect stability .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP or M06-2X functionals can model electronic properties, such as HOMO-LUMO gaps and charge distribution. For example, studies on methyl 1H-indole-5-carboxylate revealed solvent effects (polar vs. non-polar) on spectral features and hydrogen-bonding interactions, which guide predictions of reactivity in different environments .

Q. What strategies resolve contradictory data in spectroscopic analysis of indole derivatives?

  • Methodological Answer : Combining experimental data (e.g., NMR chemical shifts) with computational simulations (DFT-predicted spectra) helps validate assignments. For instance, discrepancies in carbonyl stretching frequencies (IR) can arise from solvent polarity or aggregation effects, requiring cross-validation with solvent-dependent DFT calculations .

Q. How can regioselective functionalization be achieved during the synthesis of this compound?

  • Methodological Answer : Directed ortho-metalation or use of directing groups (e.g., esters) can control substitution patterns. Evidence from the synthesis of ethyl 3-[2-(dimethylamino)ethyl]-1H-indole-5-carboxylate highlights the role of steric and electronic factors in directing reactions to the 5- and 6-positions .

Q. What role do solvent effects play in the spectroscopic properties of this compound?

  • Methodological Answer : Solvent polarity alters hydrogen-bonding networks and π-π interactions. DFT studies on methyl 1H-indole-5-carboxylate demonstrated that polar solvents (e.g., water) stabilize charge-separated states, shifting UV-Vis absorption maxima and NMR signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.